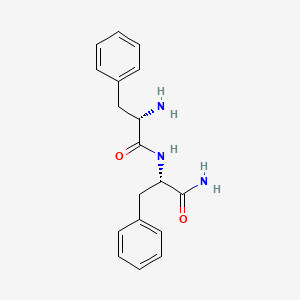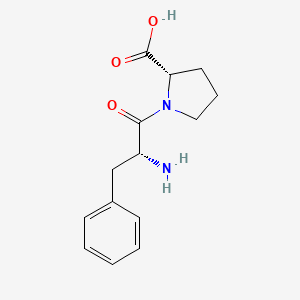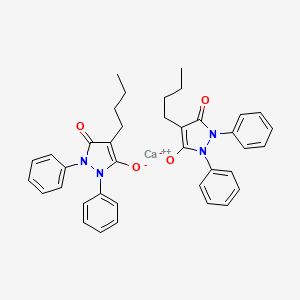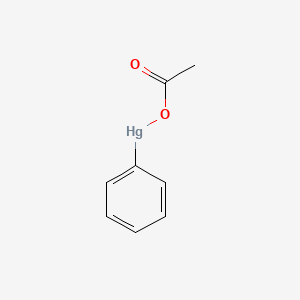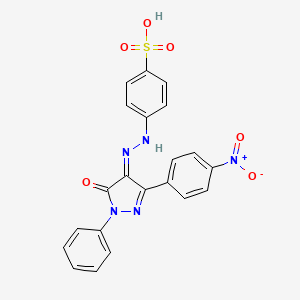
PHPS1
Übersicht
Beschreibung
Phenylhydrazonopyrazolonsulfonat 1 ist ein potenter und selektiver Inhibitor der Proteintyrosinphosphatase Shp2. Es ist bekannt für seine hohe Spezifität gegenüber Shp2 gegenüber anderen eng verwandten Tyrosinphosphatasen wie Shp1 und PTP1B . Diese Verbindung hat aufgrund ihrer potenziellen therapeutischen Anwendungen bei verschiedenen Krankheiten, darunter Krebs und Herz-Kreislauf-Erkrankungen, große Aufmerksamkeit erlangt .
Wissenschaftliche Forschungsanwendungen
Phenylhydrazonopyrazolonsulfonat 1 hat zahlreiche Anwendungen in der wissenschaftlichen Forschung :
Chemie: Es wird als Werkzeugverbindung verwendet, um die Inhibition von Proteintyrosinphosphatasen zu untersuchen.
Biologie: Es hilft, die Rolle von Shp2 in zellulären Signalwegen zu verstehen.
Medizin: Es hat potenzielle therapeutische Anwendungen bei der Behandlung von Krankheiten wie Krebs, Arteriosklerose und akuter Nierenschädigung.
Industrie: Es wird bei der Entwicklung neuer Medikamente eingesetzt, die auf Proteintyrosinphosphatasen abzielen.
Wirkmechanismus
Phenylhydrazonopyrazolonsulfonat 1 übt seine Wirkungen aus, indem es die Aktivität der Proteintyrosinphosphatase Shp2 hemmt . Diese Hemmung stört die nachgeschalteten Signalwege, die von Shp2 abhängen, wie z. B. die Erk1/2- und STAT3-Pfade . Durch die Blockierung dieser Pfade kann Phenylhydrazonopyrazolonsulfonat 1 die Zellproliferation reduzieren und Apoptose in Krebszellen induzieren .
Wirkmechanismus
Target of Action
The primary target of PHPS1 is the Src homology 2 domain-containing phosphatase 2 (SHP2) . SHP2 is a major protein tyrosine phosphatase that plays a significant role in maintaining immunological homeostasis by regulating many facets of immune cell signaling .
Mode of Action
This compound inhibits SHP2 by binding to its active site, thereby preventing it from dephosphorylating its substrates . This inhibition disrupts the normal functioning of SHP2, leading to changes in cellular processes that are regulated by this enzyme .
Biochemical Pathways
This compound affects several biochemical pathways through its inhibition of SHP2. One of the key pathways influenced by this compound is the Erk1/2-STAT3 signaling pathway . By inhibiting SHP2, this compound prevents the activation of Erk1/2 and STAT3, two proteins that play crucial roles in cell proliferation and survival . This leads to downstream effects such as reduced cell proliferation and increased cell death .
Pharmacokinetics
For instance, in a study on acute kidney injury, this compound was administered via subcutaneous injection and was found to effectively inhibit SHP2 in kidney tissues .
Result of Action
The inhibition of SHP2 by this compound has several molecular and cellular effects. For example, in a study on acute kidney injury, treatment with this compound led to a significant decrease in indices of kidney injury, including levels of blood urea nitrogen, creatinine, and neutrophil gelatinase-associated lipocalin . Furthermore, this compound treatment resulted in reduced serum levels of inflammatory cytokines/chemokines and decreased expression of high mobility group box 1 (HMGB1), a marker of inflammation .
Biochemische Analyse
Biochemical Properties
PHPS1 has been shown to inhibit Shp2-dependent cellular signaling and tumor cell colony formation . It is selective for Shp2, inhibiting Shp2, Shp2-R362K, Shp1, PTP1B, and PTP1B-Q with Ki values of 0.73, 5.8, 10.7, 5.8, and 0.47 μM respectively .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to ameliorate acute kidney injury by inhibiting Erk1/2-STAT3 signaling in a murine hemorrhage followed by septic challenge model . Furthermore, this compound has been reported to protect against atherosclerosis by inhibiting smooth muscle cell proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to inhibit the activation of the Erk1/2 and STAT3 signaling pathways . This inhibition is achieved through the selective inhibition of Shp2, which is a key regulator of these pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have temporal effects on the effects of this product over time. For instance, it has been reported to inhibit Shp2-dependent cellular events such as hepatocyte growth factor/scatter factor (HGF/SF)-induced epithelial cell scattering and branching morphogenesis over a time period of 15 min to 6 h .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with different dosages. For example, in a study involving Ldlr -/- mice, a dosage of 3 mg/kg of this compound administered via intraperitoneal injection every day during the last week on a high-fat diet resulted in a significant decrease in atherosclerotic plaque size in the aorta .
Vorbereitungsmethoden
Die Synthese von Phenylhydrazonopyrazolonsulfonat 1 umfasst typischerweise einen zweistufigen Prozess :
Herstellung des Zwischenprodukts: Ethyl-2-phenylhydrazono-3-substituiertes-3-oxo-propionat wird synthetisiert.
Kondensationsreaktion: Das Zwischenprodukt wird einer Kondensationsreaktion mit dem entsprechenden Hydrazin unterzogen, um Phenylhydrazonopyrazolonsulfonat 1 zu bilden.
Industrielle Produktionsverfahren für diese Verbindung sind nicht umfassend dokumentiert, aber die Synthese folgt im Allgemeinen den Laborverfahren mit Optimierung für die Produktion im größeren Maßstab.
Analyse Chemischer Reaktionen
Phenylhydrazonopyrazolonsulfonat 1 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung von oxidierten Produkten führt.
Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff, was zu reduzierten Produkten führt.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu ermöglichen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reagenzien und Bedingungen ab.
Vergleich Mit ähnlichen Verbindungen
Phenylhydrazonopyrazolonsulfonat 1 ist einzigartig aufgrund seiner hohen Spezifität für Shp2 gegenüber anderen Tyrosinphosphatasen . Ähnliche Verbindungen umfassen:
Phenylhydrazonopyrazolonsulfonat 2: Ein weiterer Inhibitor mit leicht unterschiedlicher Spezifität und Potenz.
Phenylhydrazonopyrazolonsulfonat 3: Eine Verbindung mit ähnlicher Struktur, aber unterschiedlicher biologischer Aktivität.
Die Einzigartigkeit von Phenylhydrazonopyrazolonsulfonat 1 liegt in seiner Fähigkeit, Shp2 selektiv zu hemmen, was es zu einem wertvollen Werkzeug macht, um Shp2-bezogene Signalwege zu untersuchen und gezielte Therapien zu entwickeln .
Eigenschaften
IUPAC Name |
4-[[5-(4-nitrophenyl)-3-oxo-2-phenyl-1H-pyrazol-4-yl]diazenyl]benzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O6S/c27-21-20(23-22-15-8-12-18(13-9-15)33(30,31)32)19(14-6-10-17(11-7-14)26(28)29)24-25(21)16-4-2-1-3-5-16/h1-13,24H,(H,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPHPQODKSHEHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=CC=C(C=C4)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of PHPS1?
A1: this compound specifically targets and inhibits the protein tyrosine phosphatase SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2). [, ]
Q2: How does this compound interact with SHP2?
A2: this compound acts as a potent and cell-permeable inhibitor of SHP2 by binding to its catalytic site. It exhibits competitive inhibition, directly interfering with the enzyme's ability to dephosphorylate its substrates. [, , ]
Q3: What are the downstream effects of SHP2 inhibition by this compound?
A3: this compound-mediated inhibition of SHP2 disrupts various signaling pathways, including: * Growth factor signaling: It inhibits hepatocyte growth factor/scatter factor (HGF/SF)-induced epithelial cell scattering and branching morphogenesis. [] * Erk1/2 MAPK pathway: this compound blocks the sustained phosphorylation of Erk1/2 MAP kinases, key regulators of cell proliferation and survival. [, , ] * Paxillin dephosphorylation: It inhibits the dephosphorylation of paxillin, a protein involved in focal adhesion and cell motility. [] * STAT3 signaling: this compound attenuates the activation of the signal transducer and activator of transcription 3 (STAT3) pathway, potentially contributing to its anti-inflammatory effects. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C21H15N5O6S, and its molecular weight is 465.45 g/mol.
Q5: Is there spectroscopic data available for this compound?
A5: While the provided research articles do not present detailed spectroscopic data, the structure and chemical properties of this compound are well established. Researchers can refer to chemical databases like PubChem or ChemSpider for this information.
Q6: How do structural modifications of this compound affect its activity and selectivity?
A6: Research suggests that the phenylhydrazonopyrazolone sulfonate core of this compound is crucial for its SHP2 inhibitory activity. [, ] Substitutions on the phenyl rings or modifications to the core structure could potentially impact its potency, selectivity, and pharmacokinetic properties. For example, studies with related 4-(aminomethyl)-1-hydroxyprazole analogues revealed that substitutions at the 3- and 5-positions were detrimental to binding affinities at GABA(A) receptors. [] Further investigations are necessary to fully elucidate the structure-activity relationships of this compound and its analogues.
Q7: What cell-based assays have been used to study the efficacy of this compound?
A7: Researchers have utilized various cell-based assays to investigate the effects of this compound, including: * Epithelial cell scattering assays: To assess the inhibition of HGF/SF-induced cell motility and scattering. [] * Branching morphogenesis assays: To evaluate the impact on tubulogenesis and branching morphogenesis in epithelial cells. [] * Proliferation assays: To measure the inhibitory effects of this compound on cell growth in various cell lines, including tumor cells. [, ] * Phosphorylation assays: To determine the inhibition of SHP2-dependent phosphorylation events, such as Erk1/2 and paxillin. [, , ]
Q8: What animal models have been employed to investigate this compound's therapeutic potential?
A8: Preclinical studies have employed various animal models to explore this compound's effects in different disease contexts: * Hemorrhage followed by cecal ligation and puncture (Hem/CLP) model: To evaluate its protective effects against acute kidney injury (AKI) in mice. [, ] * Dimethylbenz(a)anthracene (DMBA)-induced tumor model: To assess its ability to delay tumor development in the rat mammary gland. [] * MMTV-pyvt transgenic mice: To investigate its impact on tumor formation in a model of breast cancer. [] * High-fat diet (HFD)-fed mice: To study its effects on metabolic disorders, including hepatic steatosis and insulin resistance. [] * OVA-induced allergic airway inflammation model: To examine the role of SHP2 in allergic responses. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





